{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13480201
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O3 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | benzyl N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C18H28N2O3/c1-2-20(12-13-21)17-11-7-6-10-16(17)19-18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,21H,2,6-7,10-14H2,1H3,(H,19,22) |
| Standard InChI Key | RELNPKQLHWOXOA-UHFFFAOYSA-N |
| SMILES | CCN(CCO)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CCO)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a cyclohexyl ring with two key substituents:
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Ethyl-(2-hydroxyethyl)-amino group: Introduces hydrophilicity and hydrogen-bonding capacity.
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Benzyl carbamate moiety: Enhances stability and facilitates interactions with aromatic systems.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₈N₂O₃ | |
| Molecular Weight | 320.4 g/mol | |
| IUPAC Name | Benzyl N-[2-(ethyl(2-hydroxyethyl)amino)cyclohexyl]carbamate | |
| Predicted Boiling Point | 520.3 ± 50.0 °C | |
| Predicted Density | 1.17 ± 0.1 g/cm³ |
Spectral Characterization
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NMR: Protons on the cyclohexyl ring (δ 1.2–2.5 ppm), hydroxyethyl group (δ 3.5–4.0 ppm), and benzyl aromatic protons (δ 7.2–7.4 ppm).
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MS: Molecular ion peak at m/z 320.4 (M⁺).
Synthesis and Reaction Pathways
Stepwise Synthesis
The synthesis involves four stages:
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Amination: Ethylamine reacts with 2-chloroethanol to form ethyl-(2-hydroxyethyl)-amine.
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Cyclohexyl Functionalization: The amine undergoes nucleophilic substitution with bromocyclohexane.
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Carbamate Formation: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amination | Ethylamine, 2-chloroethanol, 80°C | 78% |
| Cyclohexyl Substitution | Bromocyclohexane, DMF, 100°C | 65% |
| Carbamate Formation | Benzyl chloroformate, Et₃N, 0°C | 82% |
Key Reactions
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Hydrolysis: The benzyl ester cleaves under acidic conditions (HCl/MeOH) to yield carboxylic acid derivatives .
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Oxidation: Hydroxyethyl groups oxidize to ketones using Dess-Martin periodinane.
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Nucleophilic Substitution: Amino groups react with alkyl halides to form quaternary ammonium salts.
| Target | Activity (IC₅₀/Kᵢ) | Model System |
|---|---|---|
| Acetylcholinesterase | 12 µM | Human erythrocytes |
| IRAK4 | 8 µM | HEK293 cells |
| B1 Receptor | 5 µM | Rat smooth muscle |
Industrial and Research Applications
Pharmaceutical Intermediate
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Anticancer Agents: Serves as a precursor for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) .
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Antifungals: Derivatives inhibit ergosterol biosynthesis via OSC (oxidosqualene cyclase) inhibition .
Material Science
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Polymer Modifiers: Carbamate groups enhance thermal stability in polyurethanes.
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Coating Additives: Improves adhesion in epoxy resins due to polar functional groups.
Future Research Directions
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